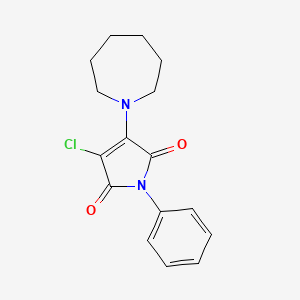

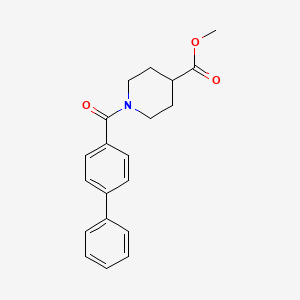

3-(1-azepanyl)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-azepanyl)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione, also known as ACPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPP belongs to the pyrrole-2,5-dione class of compounds and is structurally similar to the well-known drug thalidomide.

Aplicaciones Científicas De Investigación

Photoluminescent Materials

A study by Beyerlein and Tieke (2000) discussed the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials showed strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid. Their study highlighted the compounds' inhibitory action, providing insights into their potential applications in corrosion protection (Zarrouk et al., 2015).

Luminescent Polymers

Research by Zhang and Tieke (2008) focused on the synthesis and properties of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) chromophore. These polymers exhibited strong fluorescence and quantum yields, demonstrating their potential in optical applications (Zhang & Tieke, 2008).

Antimicrobial Screening

A study by Jain, Nagda, and Talesara (2006) explored the synthesis and antimicrobial screening of novel azaimidoxy compounds, including derivatives of pyrrole-2,5-dione. These compounds were evaluated for their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Electron Transport Layers for Solar Cells

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone for use as an electron transport layer in inverted polymer solar cells. This work contributes to the development of more efficient solar energy devices (Hu et al., 2015).

Propiedades

IUPAC Name |

3-(azepan-1-yl)-4-chloro-1-phenylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c17-13-14(18-10-6-1-2-7-11-18)16(21)19(15(13)20)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVCXMGJPTXXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepan-1-yl)-4-chloro-1-phenylpyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)

![3-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}propyl)pyridine dihydrochloride](/img/structure/B5566092.png)

![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)

![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)

![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)